

CVN293 mechanism of action in microglia

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Compound of Interest

Compound Name: CVN293

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An In-depth Technical Guide on the Core Mechanism of Action of **CVN293** in Microglia

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CVN293 is an investigational, first-in-class, orally bioavailable, and brain-penetrant small molecule inhibitor of the two-pore potassium channel KCNK13 (also known as THIK-1).[1][2] Developed by Cerevance, **CVN293** represents a novel therapeutic approach for neurodegenerative disorders by selectively targeting neuroinflammation within the central nervous system (CNS).[3][4] Its mechanism centers on the modulation of microglial activation by inhibiting the NLRP3 inflammasome pathway, a key driver of inflammation in diseases such as Alzheimer's, Parkinson's, and Amyotrophic Lateral Sclerosis (ALS).[1][3][5] The specificity of KCNK13 expression in microglia allows **CVN293** to quell brain inflammation without causing systemic immunosuppression, a significant advantage over broader anti-inflammatory agents.[6][7]

The Target: KCNK13 in Microglia

The therapeutic target of **CVN293**, the potassium ion channel KCNK13, was identified using Cerevance's proprietary Nuclear Enriched Transcript Sort sequencing (NETSseq) platform.[3][5][6] This technology analyzes cell-specific gene expression from thousands of human brain tissue samples.[8][7]

- **Selective Expression:** NETSseq revealed that KCNK13 is specifically and highly expressed in human microglia, the resident immune cells of the CNS.[3][6] Conversely, its expression is

minimal in peripheral immune cells, including macrophages.[5][7] This selective expression profile is crucial for a targeted, CNS-specific therapy.

- Upregulation in Disease: Transcript levels of KCNK13 are found to be elevated in the microglia of post-mortem brain tissue from patients with Alzheimer's disease, implicating the channel in the pathology of neurodegenerative diseases.[1][9]

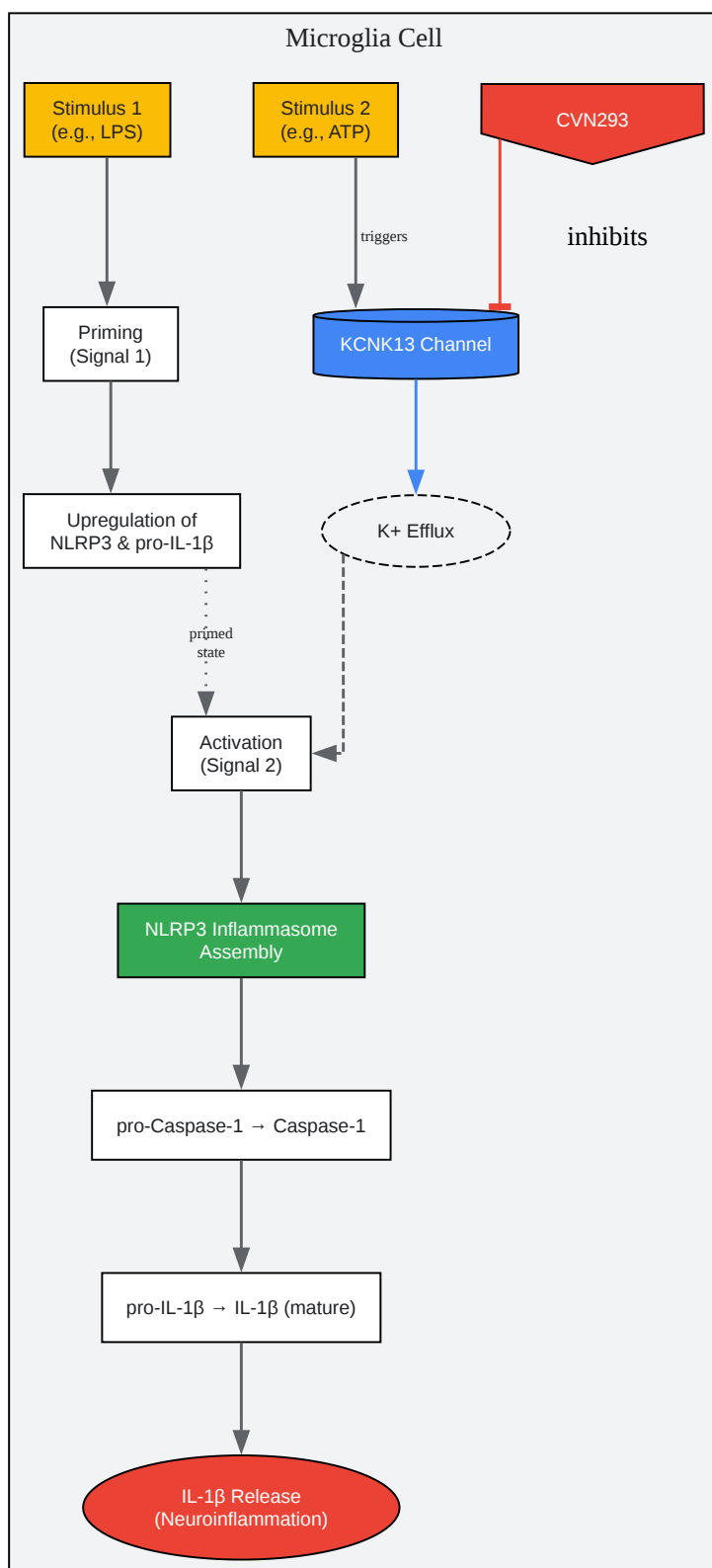
Core Mechanism of Action: Inhibition of the NLRP3 Inflammasome

Neuroinflammation is a critical component of many neurodegenerative diseases, with the NOD-like receptor family, pyrin domain containing 3 (NLRP3) inflammasome being a key signaling complex in this process.[1][6] The activation of the NLRP3 inflammasome in microglia leads to the maturation and release of potent pro-inflammatory cytokines, including Interleukin-1 β (IL-1 β).

The activation of the NLRP3 inflammasome is a two-step process:

- Priming (Signal 1): Triggered by stimuli like lipopolysaccharide (LPS), this step involves the transcriptional upregulation of NLRP3 components and pro-IL-1 β .
- Activation (Signal 2): A variety of stimuli, including ATP or pathogenic toxins, trigger the assembly of the inflammasome complex. A critical event for this activation is the efflux of potassium ions (K⁺) from the cell.

CVN293 intervenes at the second step. By potently and selectively inhibiting the KCNK13 channel, **CVN293** blocks the K⁺ efflux from microglia.[5] This prevention of ion outflow inhibits the assembly and activation of the NLRP3 inflammasome, subsequently suppressing the cleavage of pro-caspase-1 to active caspase-1 and blocking the maturation and release of IL-1 β . [1][3] Preclinical data confirms that **CVN293** affects only the activation step of the inflammasome, with no role in the LPS-induced priming step.[1]



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Caption: **CVN293** inhibits KCNK13-mediated K⁺ efflux, blocking NLRP3 inflammasome activation in microglia.

Preclinical and Clinical Data

Data Presentation: Quantitative Efficacy and Safety

The following tables summarize the key quantitative findings from preclinical and Phase 1 clinical studies of **CVN293**.

Table 1: Preclinical In Vitro Efficacy of **CVN293**

Parameter	Cell Type	Assay	Result	Reference
Potency (IC ₅₀)	Murine Microglia	LPS-primed, K ⁺ efflux-stimulated IL-1β release	24 nM	[1]
Maximal Inhibition	Murine Microglia	LPS-primed, K ⁺ efflux-stimulated IL-1β release	59.1 ± 6.9%	[1]

| Activity | Murine Hippocampal Slices | LPS-primed, ATP-stimulated IL-1β release | Significant attenuation (p < 0.001) at 1 μM |[1] |

Table 2: Phase 1 Clinical Trial Safety and Tolerability

Study Phase	Population	Dosing Regimen	Key Findings	Reference
Single Ascending Dose (SAD)	72 Healthy Volunteers	Single oral doses up to 1000 mg	Generally well-tolerated; no serious adverse events.	[2][6][10]
Multiple Ascending Dose (MAD)	72 Healthy Volunteers	375 mg twice daily for 14 days	Generally well-tolerated; all treatment-emergent adverse events were mild.	[2][6][10]

| Pharmacokinetics (PK) | 72 Healthy Volunteers | SAD/MAD | Dose-dependent plasma exposure; robust brain penetration confirmed by CSF sampling. [[3][6][10] |

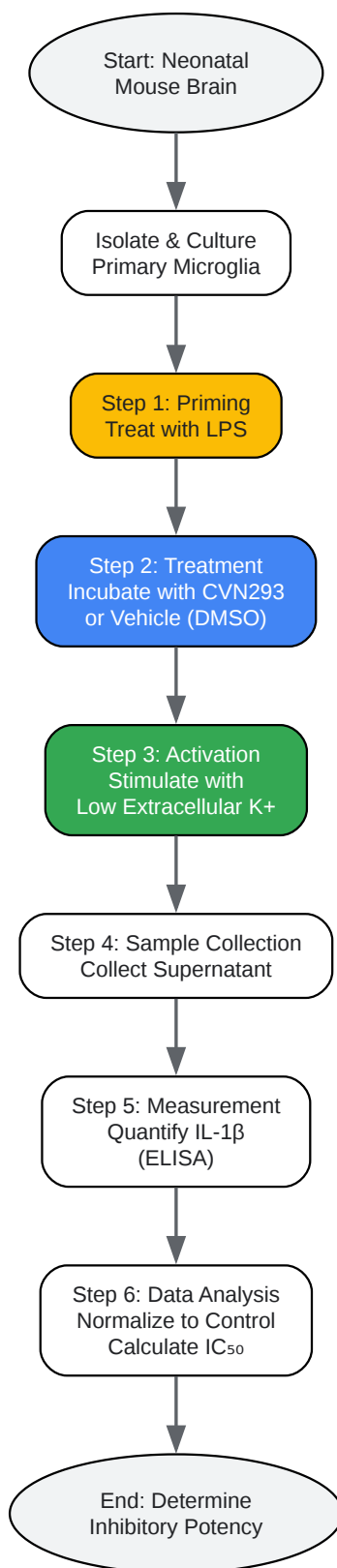
Experimental Protocols

Protocol 1: In Vitro IL-1 β Release Assay from Murine Microglia

This assay quantifies the ability of **CVN293** to inhibit NLRP3 inflammasome activation in primary microglia.

- **Cell Culture:** Primary microglia are isolated from neonatal mice and cultured under standard conditions.
- **Priming (Signal 1):** Microglia cultures are primed with Lipopolysaccharide (LPS) to induce the expression of pro-IL-1 β and NLRP3 components.
- **Treatment:** Cells are pre-incubated with varying concentrations of **CVN293** or a vehicle control (e.g., DMSO).
- **Activation (Signal 2):** Inflammasome activation is induced by replacing the culture medium with a low-potassium buffer, stimulating K⁺ efflux through channels like KCNK13.

- **Quantification:** After a defined incubation period, the cell culture supernatant is collected. The concentration of released IL-1 β is measured using a standard method such as an Enzyme-Linked Immunosorbent Assay (ELISA).
- **Data Analysis:** The amount of IL-1 β release is normalized to the vehicle-treated control group. A concentration-response curve is generated to calculate the IC₅₀ value. Statistical significance is determined using appropriate tests, such as a two-way ANOVA followed by a multiple comparison with Tukey's model.[\[1\]](#)



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Caption: Workflow for the in vitro microglial IL-1 β release assay to test **CVN293** efficacy.

Protocol 2: Phase 1 Clinical Trial Design

This study was designed to evaluate the safety, tolerability, and pharmacokinetics of **CVN293** in humans for the first time.

- Study Design: A randomized, double-blind, placebo-controlled, single-center study composed of single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.[2][6]
- Participants: 72 healthy adult volunteers were enrolled.[2][10] Within each cohort, participants were randomized (e.g., 6:2 ratio) to receive either **CVN293** or a placebo.[7]
- SAD Cohorts: Participants received a single oral dose of **CVN293**, with the dose escalating in subsequent cohorts up to a maximum of 1000 mg.[6]
- MAD Cohorts: Participants received repeated oral doses of **CVN293** (e.g., up to 375 mg twice daily) or placebo for 14 consecutive days.[6]
- Primary Endpoints: Evaluation of safety and tolerability through monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms (ECGs).
- Secondary Endpoints (Pharmacokinetics): Characterization of the PK profile of **CVN293**. Blood samples were collected at multiple time points to measure plasma concentrations. In select cohorts, cerebrospinal fluid (CSF) samples were collected to confirm and quantify CNS penetration.[3][10]

Conclusion and Future Directions

CVN293 presents a highly targeted and promising mechanism for treating neurodegenerative diseases characterized by microglial-driven neuroinflammation. By selectively inhibiting the KCNK13 channel, which is almost exclusively expressed in microglia within the CNS, **CVN293** effectively suppresses NLRP3 inflammasome activation and subsequent IL-1 β release.[1][3][5] The positive results from the Phase 1 study, demonstrating that **CVN293** is well-tolerated and achieves robust brain penetration, support its advancement into Phase 2 clinical trials for conditions such as Frontotemporal Dementia, ALS, and Alzheimer's Disease.[6][10] This targeted approach holds the potential to modify disease progression by addressing a core pathological driver, offering a new avenue of hope for patients with these challenging CNS disorders.

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